An In-Depth Technical Guide to 1H,1H,2H,2H,3H,3H-Perfluoroundecyl Acetate
An In-Depth Technical Guide to 1H,1H,2H,2H,3H,3H-Perfluoroundecyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Landscape of Fluorinated Compounds
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemistry, profoundly impacting fields from materials science to pharmaceuticals. The unique physicochemical properties imparted by fluorine, such as high thermal stability, lipophobicity, and potent electronic effects, make fluorinated compounds indispensable tools. This guide focuses on a specific member of the fluorotelomer family: 1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate. As a Senior Application Scientist, the intent here is not merely to list properties but to provide a cohesive understanding of this compound's behavior, its synthesis, and its analysis, thereby empowering researchers to leverage its characteristics effectively and safely in their work. This document is structured to build from fundamental properties to practical applications, offering both declarative knowledge and procedural guidance.
Section 1: Core Chemical Identity and Physicochemical Profile
1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate is a partially fluorinated ester. The presence of a long perfluorinated carbon chain ((CF₂)₈CF₃) attached to an ethyl acetate group via a propyl linker dictates its distinct chemical nature.
Nomenclature and Structural Identifiers
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Systematic Name: 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl Acetate
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Common Name: 1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate
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CAS Number: 150225-00-6[1]
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Molecular Formula: C₁₃H₉F₁₇O₂[2]
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Molecular Weight: 520.19 g/mol [2]
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Chemical Structure:
Physicochemical Properties
The physicochemical properties of this compound are dominated by its highly fluorinated tail, leading to behaviors distinct from conventional hydrocarbon esters.
| Property | Value | Source |
| Boiling Point | 236.1°C at 760 mmHg | Inferred from supplier data |
| Melting Point | Data not available | N/A |
| Density | Data not available | N/A |
| Solubility | Insoluble in water; Soluble in fluorinated solvents and some organic solvents. | General property of fluorotelomers |
| Appearance | Clear liquid | Inferred from general chemical properties |
Expert Insight: The lack of publicly available experimental data for properties like melting point and density is not uncommon for specialized research chemicals. Based on structurally similar fluorotelomer alcohols and acetates, a melting point below room temperature is expected. The density is anticipated to be significantly higher than that of water, likely in the range of 1.5-1.7 g/cm³. Its solubility profile makes it suitable for applications in biphasic systems or where miscibility with other fluorinated materials is required.
Section 2: Synthesis and Chemical Reactivity
Synthetic Pathway: Esterification of a Fluorotelomer Alcohol
The most direct and logical synthetic route to 1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate is the esterification of its corresponding alcohol, 1H,1H,2H,2H,3H,3H-perfluoroundecan-1-ol. This reaction is a standard transformation in organic chemistry, but the nature of the fluorinated substrate requires careful consideration of reaction conditions to ensure high yield and purity.
Reaction Scheme:
Experimental Protocol: Synthesis of 1H,1H,2H,2H,3H,3H-Perfluoroundecyl Acetate
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Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is dried under vacuum and purged with nitrogen to ensure anhydrous conditions.
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Reagent Addition: 1H,1H,2H,2H,3H,3H-perfluoroundecan-1-ol (1.0 eq) is dissolved in a suitable aprotic solvent, such as dichloromethane or diethyl ether.
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Acetylation: Acetic anhydride (1.2 eq) and a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine) are added to the solution. The choice of catalyst depends on the desired reaction kinetics and the need to scavenge the acid byproduct.
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Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated to reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.
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Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water. The organic layer is separated, washed sequentially with a saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield the final 1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate as a clear liquid.
Causality in Experimental Choices:
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Anhydrous Conditions: The use of a dried apparatus and a nitrogen atmosphere is critical to prevent the hydrolysis of the acetic anhydride and to avoid side reactions.
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Stoichiometry: A slight excess of the acetylating agent is used to drive the reaction to completion.
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Catalyst Selection: An acid catalyst protonates the carbonyl oxygen of the acetic anhydride, making it more electrophilic. A basic catalyst like pyridine acts as a nucleophilic catalyst and also neutralizes the acetic acid byproduct.
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Aqueous Workup: The washing steps are essential to remove the catalyst, unreacted acetic anhydride, and acetic acid from the product.
Chemical Reactivity and Stability
The reactivity of 1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate is primarily centered around the ester functionality. The highly electronegative perfluoroalkyl chain has a significant electron-withdrawing effect, which influences the reactivity of the ester.
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Hydrolysis: The ester is susceptible to hydrolysis under both acidic and basic conditions to yield the parent alcohol and acetic acid. The rate of hydrolysis can be influenced by the polarity of the solvent.
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Thermal Stability: The C-F bonds in the perfluoroalkyl chain are exceptionally strong, imparting high thermal stability to the molecule. Decomposition will likely occur at the ester linkage or the C-H bonds of the propyl linker at elevated temperatures.
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Degradation: As a member of the per- and polyfluoroalkyl substances (PFAS) family, the environmental fate of this compound is of interest. Under environmental conditions, biodegradation of the ester linkage can occur, potentially leading to the formation of the corresponding fluorotelomer alcohol, which can then be further transformed.
Section 3: Analytical Characterization
Accurate analytical characterization is paramount for ensuring the purity and identity of 1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile fluorinated compounds.
Experimental Protocol: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: A dilute solution of 1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate is prepared in a suitable solvent, such as ethyl acetate or hexane (e.g., 100 µg/mL).
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GC-MS System: An Agilent 7890A GC coupled to a 5975C Mass Selective Detector, or an equivalent system, is used for the analysis.
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GC Conditions:
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Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
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Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
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Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
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Oven Temperature Program:
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Initial temperature: 50°C, hold for 2 minutes.
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Ramp: 10°C/min to 250°C.
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Hold: 5 minutes at 250°C.
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MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Source Temperature: 230°C.
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Quadrupole Temperature: 150°C.
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Scan Range: m/z 50-600.
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Data Analysis: The purity of the sample is determined by integrating the peak area of the analyte and any impurities in the total ion chromatogram (TIC). The mass spectrum is used to confirm the identity of the compound by observing the molecular ion and characteristic fragmentation patterns.
Self-Validating System:
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Retention Time: The retention time of the main peak should be consistent across multiple injections.
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Mass Spectrum: The obtained mass spectrum should be compared to a reference spectrum if available or analyzed for characteristic fragments of the perfluoroalkyl chain and the acetate group.
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Peak Shape: A sharp, symmetrical peak is indicative of good chromatographic performance and sample purity.
Section 4: Applications and Safety Considerations
Potential Applications
While specific applications for 1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate are not extensively documented in public literature, its structural features suggest potential utility in several areas:
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Surface Coatings: As a fluorotelomer derivative, it can be used to create hydrophobic and oleophobic surfaces on various substrates.
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Lubricants: The low surface energy and high thermal stability of the perfluoroalkyl chain make it a candidate for specialized lubricant applications.
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Sealants and Gaskets: Its chemical resistance and thermal stability could be beneficial in the formulation of high-performance sealants.
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Research Chemical: It serves as a valuable building block for the synthesis of more complex fluorinated molecules and as a reference standard in analytical studies of PFAS.
Safety and Handling
As with all chemicals, proper safety precautions must be observed when handling 1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste. It is important to note that as a PFAS compound, there are increasing regulatory considerations regarding its disposal and environmental release.
A Safety Data Sheet (SDS) should always be consulted for detailed safety information before handling this compound.[1]
Section 5: Conclusion and Future Outlook
1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate represents a confluence of hydrocarbon and fluorocarbon chemistry, offering a unique set of properties that are of interest to researchers in various scientific disciplines. While a comprehensive experimental dataset for this specific molecule is still emerging, this guide provides a solid foundation for its synthesis, analysis, and safe handling based on established principles of organic and fluorine chemistry. As the field of fluorinated materials continues to evolve, a deeper understanding of the structure-property relationships of compounds like this will be crucial for the development of next-generation materials and technologies.
References
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Aaron Chemicals. Safety Data Sheet: 1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate. [Link]
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Fluoropharm Co., Ltd. 150225-00-6 | 1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate. [Link]
